
Cefmetazole sodium
Übersicht
Beschreibung
Cefmetazole-Natrium ist ein semisynthetisches Cephamycin-Antibiotikum mit einem breiten Wirkungsspektrum gegen grampositive und gramnegative Mikroorganismen . Es wird häufig zur Behandlung einer Vielzahl von bakteriellen Infektionen eingesetzt und hat sich mit hoher Wirksamkeit und minimalen schweren Nebenwirkungen gezeigt . Cefmetazole-Natrium ist besonders wirksam gegen Indol-positive Proteus, Serratia, anaerobe gramnegative Bazillen und einige Stämme von Escherichia coli, Klebsiella und Proteus mirabilis .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Cefmetazole-Natrium umfasst mehrere wichtige Schritte:
Silylierung und Halogenierung: Das Ausgangsmaterial, 7beta-Dichloracetamido-3-(1-Methyl-1H-tetrazol-5-mercaptomethy)-3-cephem-4-carbonsäure-Triethylaminsalz, wird silyliert und halogeniert.
Methoxylierung und Sekundäre Silylierung: Dieser Zwischenstoff wird dann einer Methoxylierung und einer sekundären Silylierung unterzogen.
Kettenverlängerung und Säurebildung: Die letzten Schritte umfassen die Kettenverlängerung und die Bildung der Säure und des Salzes, um Cefmetazole-Natrium zu ergeben.
Industrielle Produktionsmethoden
Die industrielle Produktion von Cefmetazole-Natrium erfolgt typischerweise in großem Maßstab unter Verwendung der oben genannten Schritte, gefolgt von Reinigungsprozessen, um sicherzustellen, dass die Verbindung die pharmazeutischen Standards erfüllt . Die Verbindung wird in dichten Behältern aufbewahrt und für die Verwendung bei der Herstellung injizierbarer Darreichungsformen entsprechend gekennzeichnet .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cefmetazole sodium involves several key steps:
Silanization and Halogenation: The starting material, 7beta-dichloroacetamido-3-(1-methyl-1H-tetrazole-5-mercaptomethy)-3-cephem-4-carboxylic acid triethylamine salt, undergoes silanization and halogenation.
Methoxylation and Secondary Silanization: This intermediate is then subjected to methoxylation and secondary silanization.
Chain Extension and Acid Formation: The final steps involve chain extension and the formation of the acid and salt to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned steps, followed by purification processes to ensure the compound meets pharmaceutical standards . The compound is preserved in tight containers and labeled appropriately for use in preparing injectable dosage forms .
Analyse Chemischer Reaktionen
Degradation and Stability Reactions
Cefmetazole sodium is prone to degradation under specific conditions, forming polymers and decomposition products :
Degradation Pathways:
-
Hydrolysis :
-
Polymerization :
Time (h) | 0 | 2 | 4 | 6 |
---|---|---|---|---|
Polymer (%) | 0.073 | 0.102 | 0.128 | 0.159 |
-
Oxidation :
-
Exposure to strong oxidizing agents (e.g., peroxides) leads to sulfoxide and sulfone derivatives.
-
Factors Influencing Reactivity
Analytical Methods for Reaction Monitoring
-
High-Performance Size-Exclusion Chromatography (HPSEC) :
-
Mass Spectrometry (MS) :
Industrial-Scale Optimization
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Cefmetazole sodium has been extensively studied for its efficacy in various clinical scenarios:
- Infections : It is used to treat urinary tract infections, skin and soft tissue infections, lower respiratory tract infections, and gynecological infections. Clinical trials have shown that cefmetazole is as effective as cefoxitin sodium in treating these conditions .
- Surgical Prophylaxis : Cefmetazole is administered preoperatively to reduce the incidence of infections during clean-contaminated or contaminated surgical procedures, such as cesarean sections and colorectal surgeries .
- Microbial Susceptibility Testing : It is commonly employed in antimicrobial susceptibility tests to determine the effectiveness of antibiotics against specific bacterial isolates .
Pharmacokinetics
This compound is typically administered intravenously or intramuscularly, with a recommended dosing frequency of 2-3 times daily. Its pharmacokinetic profile allows for effective treatment of various infections while maintaining adequate serum levels .
Hypoprothrombinemia Case Report
A notable case involved a malnourished patient with end-stage renal disease who developed hypoprothrombinemia after receiving this compound following surgery. The patient's prothrombin time significantly increased but normalized after discontinuation of the drug and administration of vitamin K and fresh frozen plasma . This case highlights the importance of monitoring coagulation parameters in patients receiving cefmetazole, especially those with underlying health conditions.
Efficacy in Severe Pneumonia
In a study focusing on severe pneumonia treatment, this compound was found to play an important role in improving patient outcomes. The study emphasized the need for timely administration of effective antimicrobial agents to prevent severe inflammatory responses that could lead to complications like cytokine storms .
Comparative Efficacy
A comparative analysis of this compound and cefoxitin sodium revealed that cefmetazole was more effective for surgical wound prophylaxis, particularly in lower gastrointestinal surgeries. The data indicated that multiple-dose cefmetazole therapy approached statistical significance compared to cefoxitin therapy, suggesting its potential preference in certain surgical contexts .
Data Summary Table
Application Area | Description |
---|---|
Infections | Effective against urinary tract, skin, respiratory, and gynecological infections |
Surgical Prophylaxis | Reduces infection risk during clean-contaminated surgeries |
Microbial Susceptibility Testing | Used in antimicrobial susceptibility tests for gram-positive and gram-negative bacteria |
Case Studies | Documented cases of hypoprothrombinemia and efficacy in severe pneumonia |
Wirkmechanismus
The bactericidal activity of cefmetazole sodium results from its inhibition of bacterial cell wall synthesis. This is achieved through its affinity for penicillin-binding proteins (PBPs), which are essential for peptidoglycan biosynthesis . By binding to these proteins, this compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Cefmetazole-Natrium wird oft mit anderen Cephamycin-Antibiotika wie Cefoxitin und Cefotetan verglichen . Während alle drei Verbindungen einen ähnlichen Wirkmechanismus teilen, ist Cefmetazole-Natrium einzigartig in seiner höheren Aktivität gegen bestimmte gramnegative Bazillen und seiner Wirksamkeit gegen Beta-Lactamase-produzierende Organismen . Weitere ähnliche Verbindungen sind Cephalosporine der ersten Generation wie Cefazolin und Cephalosporine der zweiten Generation wie Cefuroxim .
Biologische Aktivität
Cefmetazole sodium is a semisynthetic cephamycin antibiotic that exhibits a broad spectrum of antibacterial activity. It is particularly effective against various gram-positive and gram-negative bacteria, including certain anaerobic organisms. This article delves into its biological activity, mechanism of action, pharmacokinetics, clinical applications, and relevant case studies.
This compound functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This disruption leads to cell lysis and ultimately bacterial death. The effectiveness of cefmetazole against beta-lactamase-producing organisms distinguishes it from first-generation cephalosporins and enhances its clinical utility in treating resistant infections .
Spectrum of Activity
This compound has a broad spectrum of activity, comparable to second-generation cephalosporins. Its efficacy extends to:
- Gram-positive bacteria : Staphylococcus aureus (including some MRSA strains), Streptococcus pneumoniae.
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis.
- Anaerobes : Bacteroides fragilis, which is often resistant to other antibiotics.
The minimum inhibitory concentrations (MICs) for several pathogens illustrate cefmetazole's potency:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.5 - 4 |
Escherichia coli | 1 - 8 |
Bacteroides fragilis | 0.12 - >128 |
Klebsiella pneumoniae | 1 - 16 |
Pharmacokinetics
This compound is administered parenterally (intravenous or intramuscular) and has favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed with peak plasma concentrations achieved within 30 minutes to 2 hours post-administration.
- Distribution : Widely distributed in body tissues and fluids, including lung tissue and pleural fluid.
- Elimination : Primarily excreted unchanged in the urine; renal function significantly impacts clearance rates.
Clinical Applications
This compound is indicated for various infections, including:
- Gynecological infections : Effective in treating pelvic inflammatory disease.
- Intra-abdominal infections : Utilized in managing peritonitis and abscesses.
- Urinary tract infections : Demonstrated efficacy against complicated UTIs.
- Skin and soft tissue infections : Effective against cellulitis and abscesses.
Additionally, cefmetazole is used prophylactically in surgical settings to reduce the risk of postoperative infections, particularly in high-risk procedures such as cesarean sections and colorectal surgeries .
Case Studies
Several clinical studies highlight the effectiveness of this compound:
-
Study on Gynecological Infections :
A randomized controlled trial demonstrated that cefmetazole was as effective as other broad-spectrum antibiotics in treating pelvic inflammatory disease, with a notable reduction in treatment failure rates. -
Intra-abdominal Infections :
In a cohort study involving patients with complicated intra-abdominal infections, cefmetazole showed a high success rate (over 85%) in achieving clinical cure compared to traditional therapies. -
Surgical Prophylaxis :
A meta-analysis indicated that patients receiving cefmetazole prophylaxis during elective colorectal surgery had significantly lower rates of postoperative infections compared to those who did not receive prophylaxis.
Eigenschaften
CAS-Nummer |
56796-39-5 |
---|---|
Molekularformel |
C15H17N7NaO5S3 |
Molekulargewicht |
494.5 g/mol |
IUPAC-Name |
sodium;(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H17N7O5S3.Na/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25;/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25);/t13-,15+;/m1./s1 |
InChI-Schlüssel |
QTNLVCQCRNPXAJ-PBCQUBLHSA-N |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)[O-].[Na+] |
Isomerische SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O.[Na] |
Kanonische SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O.[Na] |
Key on ui other cas no. |
56796-39-5 |
Piktogramme |
Irritant; Health Hazard |
Verwandte CAS-Nummern |
56796-20-4 (Parent) |
Synonyme |
Cefmetazole Cefmetazole Monosodium Salt Cefmetazole Sodium Cefmetazon CS 1170 CS-1170 CS1170 Monosodium Salt, Cefmetazole Salt, Cefmetazole Monosodium Sodium, Cefmetazole U 72791A U-72791A U72791A Zefazone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.